molecular formula C9H9BrO2 B13995608 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone CAS No. 1844064-89-6

1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone

Cat. No.: B13995608
CAS No.: 1844064-89-6
M. Wt: 229.07 g/mol
InChI Key: GJPHOKGFGGIQCC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H9BrO3. It is characterized by the presence of a bromine atom, a hydroxymethyl group, and an ethanone moiety attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method includes the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent between 120–140°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-Bromo-3-(carboxymethyl)phenyl)ethanone.

    Reduction: Formation of 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanol.

    Substitution: Formation of 1-(4-Azido-3-(hydroxymethyl)phenyl)ethanone or 1-(4-Cyano-3-(hydroxymethyl)phenyl)ethanone.

Scientific Research Applications

1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a hydroxymethyl group allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

1844064-89-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-[4-bromo-3-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H9BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,11H,5H2,1H3

InChI Key

GJPHOKGFGGIQCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CO

Origin of Product

United States

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